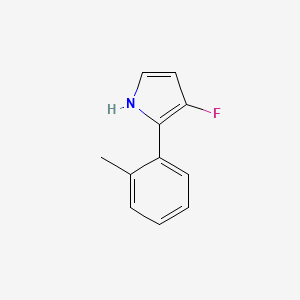

3-fluoro-2-(2-methylphenyl)-1H-pyrrole

Description

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

3-fluoro-2-(2-methylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H10FN/c1-8-4-2-3-5-9(8)11-10(12)6-7-13-11/h2-7,13H,1H3 |

InChI Key |

WBBGLNHLTIWUDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CN2)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 3-fluoro-2-(2-methylphenyl)-1H-pyrrole is in medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of novel therapeutic agents.

Antimicrobial and Anticancer Activities

Research has indicated that fluorinated pyrroles can exhibit antimicrobial and anticancer properties. For instance, studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Antifungal Activity

In a comparative study on the antifungal efficacy against Rhizoctonia cerealis and Sclerotinia sclerotiorum, it was found that this compound exhibited over 90% inhibition against Rhizoctonia cerealis at concentrations as low as 50 μg/mL.

| Compound Name | Activity Against Fungi | Inhibition Rate (%) |

|---|---|---|

| This compound | Rhizoctonia cerealis | >90% |

| Other Pyrrole Derivatives | Sclerotinia sclerotiorum | >60% |

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science. Its derivatives are being explored for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Synthesis of Advanced Materials

The synthesis of advanced materials often involves the modification of pyrrole derivatives to enhance their conductivity and stability. Recent studies have focused on optimizing synthetic routes to produce these compounds efficiently.

Agriculture

In agricultural applications, fluorinated pyrroles are utilized as broad-spectrum insecticides. Their effectiveness against various pests makes them valuable in crop protection strategies.

Case Study: Insecticidal Activity

Research has demonstrated that derivatives of this compound can effectively control pest populations, thereby improving crop yields. For example, chlorfenapyr, a related fluorinated pyrrole derivative, has been widely used as an insecticide due to its efficacy against resistant pest strains.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding how modifications to the pyrrole structure can influence biological activity. The introduction of electron-withdrawing groups like fluorine has been shown to enhance both antimicrobial and anticancer activities.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

This method involves reacting pyrrole with electrophiles such as halogenated aryl groups. For example, 4-fluoro-2-methylphenyl halides can undergo substitution with pyrrole under acidic or basic conditions. While not directly described for the target compound, this approach is feasible given the electron-rich nature of the pyrrole ring.

Conjugate Addition and Elimination

A two-step method involves:

-

Conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes under solvent-free conditions, forming intermediates with fluorinated ethyl groups.

-

Base-induced elimination to remove nitrous acid, yielding fluorinated vinyl-pyrrole derivatives . This strategy could be adapted to introduce fluorine at the 3-position.

Hydrogenation Cyclization

A patent describes synthesizing pyrrole derivatives via hydrogenation cyclization of nitriles using Pd-C catalysts and molecular sieves . For example, starting from 2-fluoro-alpha-bromoacetophenone, cyclization under catalytic hydrogenation yields pyrrole-formaldehyde derivatives .

Fluorination Challenges

Fluorinating pyrrole rings is challenging due to competing side reactions. For instance, Selectfluor™ reagents can lead to fluorosulfonyl byproducts via nucleophilic attack on sulfur-containing groups . Optimal conditions (e.g., controlled temperature and catalysts) are critical to minimize undesired products.

Substitution Reactions

Substitution reactions often require alkaline catalysts (e.g., K₂CO₃) and solvents like ethyl acetate. For example, 2-fluoro-alpha-bromoacetophenone reacts with 3-oxo-propionitrile to form intermediates that cyclize into pyrroles .

Reaction Optimization and Yields

Structural and Functional Group Analysis

Comparison with Similar Compounds

Key Compounds:

Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate ( ): Substituents: 3-amino, 4-(2-fluorophenyl), and 2-carboxylate groups. Molecular weight: 234.23 g/mol.

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde ( ):

- Substituents: 5-(2-fluorophenyl) and 3-carbaldehyde.

- The aldehyde group introduces reactivity for further functionalization, unlike the inert methyl group in 3-fluoro-2-(2-methylphenyl)-1H-pyrrole.

1-[1-(2-Methylphenyl)vinyl]-1H-pyrrole (5g) ( ):

- Substituents: Vinyl group at the 1-position and 2-methylphenyl.

- Molecular weight: 199.25 g/mol.

- The vinyl group enables conjugation, altering electronic properties and redox behavior compared to fluorine-substituted derivatives.

Table 1: Structural and Physical Comparison

*Calculated based on formula C₁₁H₁₀FN.

Electronic and Electrochemical Properties

Fluorine’s electronegativity significantly impacts the electronic structure of pyrrole derivatives. highlights that fluorinated pyrroles, such as poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole), exhibit enhanced electrochromic stability and redox activity due to electron-withdrawing effects. In contrast, non-fluorinated analogs like poly(3-pyridinyl pyrroles) show lower oxidative stability. The 2-methylphenyl group in the target compound may sterically hinder charge transfer but could improve thermal stability.

Preparation Methods

Reaction Mechanism and Optimization

Under solvent-free conditions, pyrrole acts as both nucleophile and solvent, facilitating a catalyst-free conjugate addition at the α-position. The reaction proceeds via Michael addition, forming a 2-(2-fluoro-2-nitro-1-(2-methylphenyl)ethyl)-1H-pyrrole intermediate (3 ) in near-quantitative yield. Kinetic studies reveal that electron-donating substituents on the aryl group accelerate the reaction, with activation parameters (Δ‡H = 58 kJ/mol, Δ‡S = −120 J/mol·K) indicative of a concerted transition state.

Nitro Group Elimination

The intermediate 3 undergoes base-induced elimination of nitrous acid (HNO₂) using potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C. This step affords 3-fluoro-2-(2-methylphenyl)-1H-pyrrole in 78–85% isolated yield. The elimination is highly sensitive to temperature, with higher temperatures (>10°C) leading to decomposition.

Substitution and Cyclization Route

A patent-pending method for analogous fluorophenylpyrroles involves a substitution-cyclization sequence. While originally designed for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, this route can be adapted for the target compound.

Substitution Reaction

2-Methylphenyl-α-bromoacetophenone reacts with 3-oxopropionitrile in ethyl acetate at 50°C in the presence of K₂CO₃. This yields 4-(2-methylphenyl)-2-formyl-4-oxobutyronitrile (4 ) with 92% conversion. The choice of solvent critically impacts regioselectivity, with ethyl acetate minimizing side reactions compared to acetone or THF.

Hydrogenative Cyclization

Compound 4 undergoes cyclization using a Pd-C (10 wt%) and HZSM-5 molecular sieve catalyst in 1,4-dioxane at 80°C. Hydrogen gas (1 atm) facilitates reductive cyclization, forming the pyrrole ring. Post-treatment involves filtration, crystallization at 0–5°C, and drying to yield the target compound in 68% isolated purity.

Electrophilic Fluorination of Pyrrole Intermediates

Late-stage fluorination using Selectfluor™ provides an alternative route. This method, adapted from, begins with 2-(2-methylphenyl)-1H-pyrrole, which undergoes electrophilic fluorination at the 3-position.

Reaction Conditions

In acetonitrile/acetic acid (3:1 v/v) at 0°C, Selectfluor (1.2 equiv) selectively fluorinates the pyrrole ring within 2 hours. The reaction exhibits a narrow temperature window: at −10°C, incomplete conversion occurs, while at 25°C, over-fluorination and polymerization dominate. Purification via silica chromatography (hexane/EtOAc 4:1) yields this compound in 61% yield.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-2-(2-methylphenyl)-1H-pyrrole, and how can reaction conditions be optimized?

The Clauson-Kass pyrrole synthesis is a classical method for constructing substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized using this method under reflux conditions with tetrahydrofuran (THF) . To optimize yields for derivatives like this compound, consider:

- Electrophilic substitution : Introduce fluorine via fluorinating agents (e.g., Selectfluor) at low temperatures to minimize side reactions.

- Cross-coupling : Use Suzuki-Miyaura coupling to attach the 2-methylphenyl group, employing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

- Yield optimization : Monitor reactions via TLC and adjust stoichiometry (e.g., 1.2 equivalents of fluorinating agent) .

Q. How should researchers characterize this compound using spectroscopic techniques?

Key characterization methods include:

- ¹H NMR : Look for distinct pyrrole proton signals (δ 6.0–6.5 ppm) and fluorine-induced splitting. For example, in ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, the pyrrole proton appears at δ 6.32 ppm (singlet) .

- ¹³C NMR : The fluorine substituent deshields adjacent carbons, shifting signals upfield by ~5–10 ppm .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ = 402.2 for a related fluorinated pyrrole) .

Q. What structural features influence the reactivity and stability of this compound?

- Planarity : The pyrrole ring’s planar structure enhances conjugation, increasing stability but reducing nucleophilic reactivity at the nitrogen .

- Electron-withdrawing groups : The fluorine atom decreases electron density at the 3-position, directing electrophilic substitution to the 5-position .

- Steric effects : The 2-methylphenyl group may hinder reactions at the adjacent position, requiring bulky reagents or elevated temperatures .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

Advanced strategies include:

- Allenyl-aldehyde insertion : Introduce functional groups at positions 1 and 2 via allenyl-aldehyde chemistry, as demonstrated for 1H-pyrrole-2-carbaldehyde derivatives .

- Transition-metal catalysis : Use Pd-catalyzed C–H activation to install substituents at the 5-position. For example, 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole was synthesized with 75% yield using Pd(OAc)₂ .

- Protection-deprotection : Temporarily protect the pyrrole NH with a tert-butoxycarbonyl (Boc) group to enable selective fluorination or alkylation .

Q. What structure-activity relationship (SAR) insights exist for fluorinated pyrroles in medicinal chemistry?

- Antitubercular activity : Diarylpyrroles with fluorophenyl and methylphenyl groups (e.g., compound 2b in ) showed enhanced activity due to improved lipophilicity and target binding .

- Electrophilic reactivity : Fluorine at position 3 increases electrophilicity, enhancing interactions with biological nucleophiles (e.g., cysteine residues) .

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated pyrroles?

- NMR discrepancies : Conflicting coupling constants (e.g., δ 7.24–4.26 ppm in ) may arise from dynamic processes (e.g., rotamers). Use variable-temperature NMR to confirm .

- Mass spectrometry anomalies : Isotopic patterns for fluorine (19F) can complicate interpretation. Compare experimental spectra with computational simulations (e.g., Gaussian 16) .

Q. What advanced applications exist for this compound in materials science?

- Electrochromic materials : Pyrroles with high π-electron density (e.g., 2,5-di(2-thienyl)-1H-pyrrole) exhibit multi-stage redox behavior and color changes under voltage .

- Conductive polymers : Incorporate the compound into copolymers via electrochemical polymerization. Adjust substituents to tune bandgap and conductivity .

Methodological Guidance

- Synthetic troubleshooting : If yields drop below 50%, purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallize from methanol .

- Data validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook ) and confirm crystal structures via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.